2,2,2-三氟-1-(5-(三氟甲基)吡啶-2-基)乙酮

描述

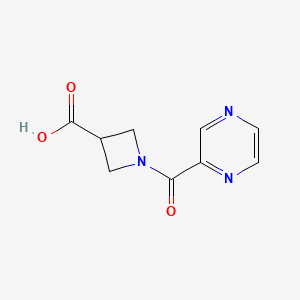

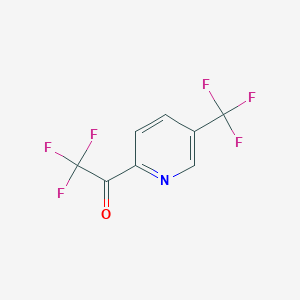

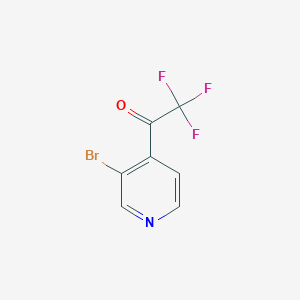

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis

The molecular formula of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone is C8H3F6NO . It contains a pyridine ring with a trifluoromethyl group attached to it .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and varied. They are used in the production of several crop-protection products . The reactions generally involve the introduction of TFMP groups within the structures of other molecules .科学研究应用

化学性质和络合物形成

已经审查了含有2,2′-吡啶-2,6-二基(1H-苯并咪唑)和2,2′-吡啶-2,6-二基(1,3-苯并噻唑)的化合物的化学和性质,其中包括这些配体的制备、性质和络合物。审查还强调了这些化合物在光谱性质、结构、磁性能以及生物和电化学活性方面的重要性,指出了进一步研究的潜在兴趣领域 (Boča, Jameson, & Linert, 2011)。

在选择性抑制剂合成中的作用

一项审查聚焦于具有三取代和四取代咪唑骨架的合成化合物,这些化合物被称为选择性抑制p38丝裂原活化蛋白(MAP)激酶,负责促炎细胞因子释放。这包括对它们的设计、合成和活性研究的概述,特别强调了取代吡啶环及相关咪唑和嘧啶衍生物在获得结合选择性和效力方面的重要性 (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011)。

环境影响和降解研究

审查了聚氟烷化学品的环境生物降解性研究,其中包括2,2,2-三氟-1-(5-(三氟甲基)吡啶-2-基)乙酮。审查侧重于微生物降解途径、前体的半衰期、脱氟潜力以及新降解中间体和产物的鉴定。这种全面分析有助于了解这些化学品的环境命运和影响 (Liu & Avendaño, 2013)。

替代品和比较毒性评估

一项审查调查了替代全氟烷基化合物(PFASs)的来源、命运和环境影响,包括2,2,2-三氟-1-(5-(三氟甲基)吡啶-2-基)乙酮。这项研究提供了这些物质在环境介质和人体组织中的浓度、它们的系统多器官毒性,以及呼吁进行额外的毒理学研究以评估它们的长期使用安全性 (Wang et al., 2019)。

未来方向

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of TFMP derivatives like 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone are likely to continue to be an important area of research in the future.

属性

IUPAC Name |

2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO/c9-7(10,11)4-1-2-5(15-3-4)6(16)8(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPQIDRWRSIINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744628 | |

| Record name | 2,2,2-Trifluoro-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone | |

CAS RN |

1060801-98-0 | |

| Record name | 2,2,2-Trifluoro-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol](/img/structure/B1402920.png)

![6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1402925.png)

![3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1402928.png)

![Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402932.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol](/img/structure/B1402936.png)